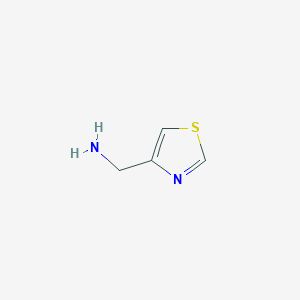

Thiazol-4-ylmethanamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,3-thiazol-4-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2S/c5-1-4-2-7-3-6-4/h2-3H,1,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFEQTUUFQKDATK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CS1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20567726 | |

| Record name | 1-(1,3-Thiazol-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20567726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16188-30-0 | |

| Record name | 1-(1,3-Thiazol-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20567726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-thiazol-4-ylmethanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Thiazol-4-ylmethanamine: Core Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental basic and structural properties of thiazol-4-ylmethanamine (CAS RN: 16188-30-0). As a versatile heterocyclic building block, this compound serves as a crucial intermediate in the synthesis of a wide array of bioactive molecules and pharmaceutical agents, particularly those targeting neurological disorders. Its unique thiazole scaffold imparts specific physicochemical characteristics that are pivotal for its role in medicinal chemistry and organic synthesis.

Core Physicochemical and Basic Properties

The properties of this compound are dictated by the interplay between the aromatic thiazole ring and the basic primary aminomethyl group. The thiazole ring itself is weakly basic, while the exocyclic amine is the primary determinant of the molecule's overall basicity.

Data Summary

Quantitative physicochemical data for this compound are summarized in the table below. It is important to note that while some experimental data for the core thiazole structure is available, specific experimental values for this derivative are limited; therefore, well-established computed and estimated values are provided.

| Property | Value | Data Type | Source / Method |

| Identifier | |||

| CAS Number | 16188-30-0 | Experimental | Santa Cruz Biotechnology[1] |

| Molecular Formula | C₄H₆N₂S | Experimental | Santa Cruz Biotechnology[1] |

| Molecular Weight | 114.17 g/mol | Calculated | Santa Cruz Biotechnology[1] |

| Basicity | |||

| pKₐ (amine conjugate acid) | ~9-10 | Estimated | Based on typical alkylamines[2] |

| pKₐ (thiazole N conjugate acid) | < 2.5 | Estimated | Based on parent thiazole (pKₐ=2.5)[3] |

| Lipophilicity & Solubility | |||

| clogP | ~ -0.2 | Computed | PubChem (Isomer data)[4][5] |

| Solubility | Soluble in various solvents (as HCl salt) | Experimental | Chem-Impex[6] |

| Structural / Topological | |||

| Topological Polar Surface Area (TPSA) | 67.2 Ų | Computed | PubChem (Isomer data)[4][5] |

| Hydrogen Bond Donors | 2 | Calculated | PubChem (Isomer data)[4][5] |

| Hydrogen Bond Acceptors | 2 | Calculated | PubChem (Isomer data)[4][5] |

| Rotatable Bonds | 1 | Calculated | PubChem (Isomer data)[4][5] |

Chemical Structure and Conformation

The structure of this compound consists of a planar, five-membered aromatic thiazole ring substituted at the C4 position with an aminomethyl group (-CH₂NH₂). The aromaticity of the thiazole ring is due to the delocalization of π-electrons.[3]

Structural Parameters

Table 2: Structural Geometry of the Thiazole Ring

| Parameter | Bond / Angle | Value (Å or °) | Source |

|---|---|---|---|

| Bond Lengths | S1—C2 | 1.724 Å | Precise equilibrium structure[7] |

| C2—N3 | 1.304 Å | Precise equilibrium structure[7] | |

| N3—C4 | 1.372 Å | Precise equilibrium structure[7] | |

| C4—C5 | 1.373 Å | Precise equilibrium structure[7] | |

| C5—S1 | 1.713 Å | Precise equilibrium structure[7] | |

| Bond Angles | C5—S1—C2 | 89.4° | Precise equilibrium structure[7] |

| S1—C2—N3 | 115.2° | Precise equilibrium structure[7] | |

| C2—N3—C4 | 110.1° | Precise equilibrium structure[7] | |

| N3—C4—C5 | 115.8° | Precise equilibrium structure[7] |

| | C4—C5—S1 | 109.5° | Precise equilibrium structure[7] |

The attached aminomethyl group will have standard sp³ hybridized carbon bond angles (~109.5°) and C-C, C-N bond lengths of approximately 1.51 Å and 1.47 Å, respectively. Free rotation exists around the C4-CH₂ bond.

Experimental Protocols

Synthesis via Hantzsch Thiazole Condensation

The most common and direct method for synthesizing 4-substituted thiazoles is the Hantzsch thiazole synthesis.[6][8] This method involves the condensation of an α-haloketone or α-haloaldehyde with a thioamide. For this compound, a suitable starting material would be a protected 3-halo-2-oxopropanamine derivative reacted with thioformamide. A more practical route, however, involves forming the thiazole ring first and then introducing the amine functionality.

Protocol: Synthesis of this compound from 4-(Chloromethyl)thiazole

This protocol describes a plausible two-step synthesis starting from commercially available precursors.

-

Step 1: Synthesis of 4-(Azidomethyl)thiazole

-

Materials: 4-(Chloromethyl)thiazole hydrochloride, sodium azide (NaN₃), dimethylformamide (DMF), magnetic stirrer, round-bottom flask, heating mantle.

-

Procedure:

-

In a 100 mL round-bottom flask, dissolve 4-(chloromethyl)thiazole hydrochloride (10 mmol) in 30 mL of anhydrous DMF.

-

Add sodium azide (15 mmol, 1.5 equivalents) to the solution in portions while stirring.

-

Heat the reaction mixture to 60-70°C and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and pour it into 100 mL of ice-cold water.

-

Extract the aqueous mixture three times with 50 mL portions of ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude 4-(azidomethyl)thiazole.

-

-

-

Step 2: Reduction of Azide to Amine

-

Materials: 4-(Azidomethyl)thiazole, triphenylphosphine (PPh₃) or lithium aluminum hydride (LAH), tetrahydrofuran (THF), water, magnetic stirrer, round-bottom flask.

-

Procedure (Staudinger Reduction):

-

Dissolve the crude 4-(azidomethyl)thiazole (10 mmol) in 40 mL of THF in a 100 mL round-bottom flask.

-

Add triphenylphosphine (11 mmol, 1.1 equivalents) to the solution. Nitrogen gas will evolve.

-

Stir the reaction at room temperature for 2 hours.

-

Add 5 mL of water to the reaction mixture and stir for an additional 8-12 hours to hydrolyze the aza-ylide intermediate.

-

Remove the THF under reduced pressure.

-

Dissolve the residue in dilute hydrochloric acid (1 M HCl) and wash with diethyl ether to remove triphenylphosphine oxide.

-

Basify the aqueous layer with a sodium hydroxide solution (2 M NaOH) to a pH > 12 and extract the product with dichloromethane.

-

Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound. The product can be further purified by distillation or column chromatography.

-

-

Determination of Basicity (pKa) by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.[9][10]

-

Apparatus and Reagents: Calibrated pH meter with a combination glass electrode, automated titrator or manual burette, magnetic stirrer, standardized 0.1 M hydrochloric acid (HCl), standardized 0.1 M sodium hydroxide (NaOH), potassium chloride (KCl), and high-purity water.

-

Sample Preparation:

-

Accurately weigh a sample of this compound to prepare a solution with a known concentration (e.g., 1-10 mM).

-

Dissolve the sample in water containing a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.[9]

-

-

Titration Procedure:

-

Place the sample solution in a jacketed beaker maintained at a constant temperature (e.g., 25°C).

-

Immerse the calibrated pH electrode in the solution and begin stirring.

-

Titrate the solution by adding small, precise increments of standardized 0.1 M HCl.

-

Record the pH value after each addition, allowing the reading to stabilize.[9]

-

Continue the titration well past the equivalence point.

-

-

Data Analysis:

-

Plot the measured pH versus the volume of titrant added to generate a titration curve.

-

The pKa is equal to the pH at the half-equivalence point.

-

Alternatively, calculate the first derivative of the titration curve (ΔpH/ΔV). The peak of the first derivative plot corresponds to the equivalence point. The volume at this point can be used to accurately determine the half-equivalence volume.[11]

-

Logical and Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and characterization of this compound, highlighting key stages from starting materials to final analysis.

Caption: Workflow for the synthesis and analysis of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Basicity [www2.chemistry.msu.edu]

- 3. Thiazole - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. European Journal of Life Sciences » Submission » Novel pyridine-thiazole hybrid: synthesis, structural characterisation and adme predictions [dergipark.org.tr]

- 6. benchchem.com [benchchem.com]

- 7. Precise equilibrium structure of thiazole (c-C3H3NS) from twenty-four isotopologues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemhelpasap.com [chemhelpasap.com]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 11. dergipark.org.tr [dergipark.org.tr]

The Discovery and Synthesis of Thiazol-4-ylmethanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiazol-4-ylmethanamine is a key heterocyclic building block in medicinal chemistry, valued for its role as a versatile intermediate in the synthesis of pharmacologically active compounds. This technical guide provides a comprehensive overview of the discovery and, notably, a detailed, representative first synthetic route to this compound. Experimental protocols, quantitative data, and diagrammatic representations of the synthetic workflow and a relevant biological pathway are presented to support researchers in the fields of chemical synthesis and drug discovery.

Introduction

The thiazole moiety, a five-membered aromatic ring containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] The unique electronic properties of the thiazole ring allow it to act as a bioisostere for other aromatic systems and engage in a variety of interactions with biological targets. Thiazole derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[2][3] this compound, with its primary amine functionality, serves as a crucial synthon for introducing the thiazole core into larger, more complex molecules, enabling the exploration of new chemical space in drug development. While the specific historical first discovery of this simple yet important molecule is not prominently documented, its synthesis can be achieved through established and reliable chemical transformations.

First Synthesis of this compound

The first synthesis of this compound is not definitively recorded in a singular, seminal publication. However, a logical and historically practiced approach to its synthesis involves the utilization of a pre-formed thiazole ring, followed by the introduction of the aminomethyl group. A common and well-established precursor for this transformation is 4-(chloromethyl)thiazole. The conversion of this chloro-derivative to the desired primary amine can be efficiently accomplished via the Gabriel synthesis . This method is renowned for its ability to produce primary amines with high purity, avoiding the over-alkylation often encountered in direct amination reactions.[1]

The Gabriel synthesis involves the alkylation of potassium phthalimide with an alkyl halide, followed by the liberation of the primary amine. This two-step process provides a clean and high-yielding route to this compound.

Synthetic Workflow

The overall synthetic pathway from 4-(chloromethyl)thiazole to this compound via the Gabriel synthesis is depicted below.

References

Elucidation of the Chemical Structure of Thiazol-4-ylmethanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiazol-4-ylmethanamine is a pivotal heterocyclic amine that serves as a versatile building block in the synthesis of a wide array of biologically active molecules in the pharmaceutical and agrochemical industries.[1][2] Its structural integrity is paramount to the efficacy and safety of the resultant compounds. This in-depth technical guide provides a comprehensive overview of the methodologies employed in the elucidation of its chemical structure. We will delve into the spectroscopic techniques used for its characterization, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. This guide also outlines detailed experimental protocols for these techniques and presents predicted spectral data to aid in the identification and verification of this compound.

Chemical Structure and Properties

This compound is composed of a thiazole ring, a five-membered aromatic ring containing both sulfur and nitrogen atoms, with a methanamine (-CH₂NH₂) substituent at the 4-position. The hydrochloride salt is a common and stable form of this compound.

Table 1: Chemical and Physical Properties of this compound and its Hydrochloride Salt

| Property | This compound | This compound Hydrochloride | Reference(s) |

| CAS Number | 16188-30-0 | 117043-86-4 | [1][3] |

| Molecular Formula | C₄H₆N₂S | C₄H₆N₂S·HCl | [1][3] |

| Molecular Weight | 114.17 g/mol | 150.63 g/mol | [1][3] |

| Appearance | - | Light yellow solid | [1] |

| Purity (NMR) | - | ≥ 95% | [1] |

| Storage Conditions | - | 0-8 °C | [1] |

Spectroscopic Data for Structural Elucidation

The unequivocal determination of the structure of this compound relies on a combination of spectroscopic methods. While experimental spectra for this specific molecule are not widely published, the following data is predicted based on the analysis of structurally similar thiazole derivatives and general spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 2: Predicted ¹H NMR Spectral Data for this compound Hydrochloride (in D₂O)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.9 | Singlet | 1H | H2 (proton on C2 of thiazole ring) |

| ~7.6 | Singlet | 1H | H5 (proton on C5 of thiazole ring) |

| ~4.3 | Singlet | 2H | -CH₂- (methylene protons) |

| ~4.8 (exchangeable) | Broad Singlet | 3H | -NH₃⁺ (amine protons) |

Table 3: Predicted ¹³C NMR Spectral Data for this compound Hydrochloride (in D₂O)

| Chemical Shift (δ) ppm | Assignment |

| ~155 | C2 (carbon between N and S in thiazole ring) |

| ~150 | C4 (carbon with -CH₂NH₃⁺ substituent) |

| ~120 | C5 (carbon adjacent to sulfur in thiazole ring) |

| ~40 | -CH₂- (methylene carbon) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, Electron Ionization (EI) would likely lead to the following key fragments:

Table 4: Predicted Mass Spectrometry Data (EI) for this compound

| m/z | Fragment |

| 114 | [M]⁺ (Molecular ion) |

| 99 | [M - NH₂]⁺ |

| 85 | [M - CH₂NH₂]⁺ (Thiazole ring fragment) |

| 58 | [C₂H₂NS]⁺ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 5: Predicted Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | N-H stretching (primary amine) |

| 3100-3000 | Medium | C-H stretching (aromatic) |

| 2950-2850 | Medium | C-H stretching (aliphatic) |

| ~1600 | Medium | N-H bending (primary amine) |

| 1550-1470 | Medium-Strong | C=C and C=N stretching (thiazole ring)[4] |

| ~1350 | Medium | C-N stretching |

| ~700 | Strong | C-S stretching |

Experimental Protocols

The following are detailed protocols for the key experiments used in the structural elucidation of this compound.

Synthesis of this compound (Hantzsch Thiazole Synthesis)

A common method for synthesizing the thiazole ring is the Hantzsch synthesis.

Caption: Hantzsch Thiazole Synthesis Workflow.

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve a suitable thioamide (e.g., thioformamide) in a solvent like ethanol.

-

Addition of α-haloketone: Slowly add an equimolar amount of an α-haloketone (e.g., 1,3-dichloroacetone) to the solution.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Neutralize with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

NMR Spectroscopy

Caption: General Workflow for NMR Spectroscopy.

Protocol:

-

Sample Preparation: Dissolve 5-10 mg of this compound hydrochloride in approximately 0.5-0.7 mL of a deuterated solvent (e.g., D₂O, DMSO-d₆) in a clean, dry NMR tube.[5] Add a small amount of an internal standard like tetramethylsilane (TMS) if not already present in the solvent.[5]

-

Instrument Setup: Insert the NMR tube into the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using appropriate parameters, including the number of scans and relaxation delay.

-

Data Processing: Process the raw data by applying a Fourier transform, followed by phase and baseline corrections.

-

Spectral Analysis: Analyze the processed spectra to determine chemical shifts, multiplicities, coupling constants, and integrations to elucidate the molecular structure.

Mass Spectrometry

Caption: General Workflow for Mass Spectrometry.

Protocol:

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.[6] For liquid chromatography-mass spectrometry (LC-MS), the sample should be dissolved in the mobile phase.[7]

-

Instrument Calibration: Calibrate the mass spectrometer using a standard calibration compound to ensure mass accuracy.

-

Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or through an LC system.

-

Ionization: Ionize the sample using an appropriate method, such as Electrospray Ionization (ESI) for LC-MS or Electron Ionization (EI) for direct probe analysis.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer.

-

Data Analysis: Analyze the resulting mass spectrum to determine the molecular weight and identify characteristic fragment ions.

Infrared (IR) Spectroscopy

Caption: General Workflow for FTIR Spectroscopy.

Protocol:

-

Sample Preparation (ATR Method): Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.[4]

-

Background Scan: Record a background spectrum of the empty ATR crystal to account for atmospheric and instrumental interferences.[4]

-

Sample Scan: Acquire the IR spectrum of the sample over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

Data Processing: Subtract the background spectrum from the sample spectrum to obtain the final absorbance or transmittance spectrum.

-

Spectral Analysis: Identify the characteristic absorption bands corresponding to the various functional groups present in the molecule.

Signaling Pathways and Logical Relationships

Thiazole derivatives are known to interact with various biological targets. While the specific signaling pathways for this compound are not extensively documented, its role as a synthetic intermediate suggests its incorporation into molecules designed to modulate specific biological processes.

Caption: Role of this compound in Drug Discovery.

This diagram illustrates the logical flow of how a building block like this compound is utilized in the early stages of drug discovery. It is a crucial component in the synthesis of diverse compound libraries, which are then screened to identify promising "hit" compounds for further development.

Conclusion

The structural elucidation of this compound is a critical step in its application for research and development. This guide has provided a comprehensive overview of the key spectroscopic techniques and experimental protocols necessary for its characterization. The presented predicted spectral data serves as a valuable reference for scientists working with this important heterocyclic compound. The combination of NMR, MS, and IR spectroscopy provides a robust and reliable means of confirming the identity and purity of thiazol--ylmethanamine, ensuring its suitability for downstream applications in medicinal chemistry and materials science.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 16188-30-0 | Benchchem [benchchem.com]

- 3. scbt.com [scbt.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 7. Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of Thiazol-4-ylmethanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for Thiazol-4-ylmethanamine and its hydrochloride salt. Due to the limited availability of public domain raw spectral data for this specific compound, this document focuses on predicted spectroscopic characteristics based on established principles of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS). Furthermore, it outlines detailed experimental protocols for acquiring and analyzing this data, serving as a practical resource for researchers in drug discovery and development.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for the spectroscopic analysis of this compound. These predictions are based on the known spectral properties of the thiazole ring and primary amines.

Table 1: Predicted ¹H NMR Data for this compound Hydrochloride

Solvent: DMSO-d₆

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~9.1 | Singlet | 1H | H2 (Thiazole ring) |

| ~7.8 | Singlet | 1H | H5 (Thiazole ring) |

| ~4.2 | Singlet | 2H | -CH₂- (Methylene group) |

| ~8.5 (broad) | Singlet | 3H | -NH₃⁺ (Ammonium) |

Table 2: Predicted ¹³C NMR Data for this compound Hydrochloride

Solvent: DMSO-d₆

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| ~155 | CH | C2 (Thiazole ring) |

| ~150 | C | C4 (Thiazole ring) |

| ~120 | CH | C5 (Thiazole ring) |

| ~40 | CH₂ | -CH₂- (Methylene group) |

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3400-3250 | Medium, Sharp | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |

| 3100-3000 | Medium | C-H Stretch | Thiazole Ring |

| 2950-2850 | Medium | C-H Stretch | Methylene (-CH₂-) |

| 1650-1580 | Medium | N-H Bend (scissoring) | Primary Amine (-NH₂) |

| 1550-1450 | Medium-Strong | C=N and C=C Stretch | Thiazole Ring |

| 1250-1020 | Medium | C-N Stretch | Aliphatic Amine |

| 910-665 | Broad, Strong | N-H Wag | Primary Amine (-NH₂) |

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Ion | Fragmentation Pathway |

| 114 | [M]⁺ | Molecular Ion |

| 99 | [M-NH]⁺ | Loss of an amino radical |

| 85 | [M-C₂H₃N]⁺ | Fragmentation of the thiazole ring |

| 57 | [C₃H₃N]⁺ | Thiazole ring fragment |

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of this compound.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound hydrochloride.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Pulse Sequence: Standard single-pulse sequence.

-

Number of Scans: 16-64 (depending on sample concentration).

-

Relaxation Delay: 1-5 seconds.

-

Spectral Width: 0-12 ppm.

-

Temperature: 298 K.

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: Proton-decoupled single-pulse sequence.

-

Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C).

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-200 ppm.

-

Temperature: 298 K.

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale to the residual solvent peak.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

Data Processing:

-

Perform a background scan with no sample present.

-

Collect the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the absorbance or transmittance spectrum.

-

Identify and assign the characteristic absorption bands.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).

Sample Preparation (for ESI-MS):

-

Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1-10 µg/mL.

-

A small amount of a volatile acid (e.g., formic acid) may be added to promote ionization.

Acquisition Parameters (ESI-MS):

-

Ionization Mode: Positive ion mode.

-

Mass Range: m/z 50-500.

-

Capillary Voltage: 3-4 kV.

-

Source Temperature: 100-150 °C.

Data Processing:

-

Acquire the full scan mass spectrum.

-

Identify the molecular ion peak ([M+H]⁺ for ESI).

-

If conducting tandem MS (MS/MS), select the molecular ion for fragmentation and acquire the product ion spectrum.

-

Propose structures for the observed fragment ions.

Visualization of Experimental Workflow

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

Caption: Logical Flow for NMR-based Structural Elucidation.

Biological significance of the thiazole moiety in drug discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, stands as a privileged scaffold in medicinal chemistry. Its unique physicochemical properties and versatile biological activities have made it an integral component in a wide array of therapeutic agents. This technical guide provides a comprehensive overview of the biological significance of the thiazole moiety in drug discovery, detailing its role in anticancer, antimicrobial, and anti-inflammatory therapies. The guide summarizes quantitative data, provides detailed experimental protocols, and visualizes key signaling pathways and experimental workflows to serve as a valuable resource for professionals in the field.

Physicochemical Properties and Pharmacological Versatility

The thiazole nucleus imparts favorable pharmacokinetic and pharmacodynamic properties to drug candidates. Its aromatic nature allows for π-π stacking interactions with biological targets, while the nitrogen and sulfur atoms can participate in hydrogen bonding and coordination with metal ions.[1][2] These interactions contribute to the high affinity and specificity of thiazole-containing drugs for their respective targets. The thiazole ring is also relatively stable to metabolic degradation, contributing to improved bioavailability and half-life of drug molecules.[3][4]

The versatility of the thiazole scaffold is evident in the broad spectrum of pharmacological activities exhibited by its derivatives. These include, but are not limited to, anticancer, antibacterial, antifungal, anti-inflammatory, antiviral, and neuroprotective effects.[5][6][7] This wide range of activities stems from the ability of the thiazole ring to be readily functionalized at various positions, allowing for the fine-tuning of its biological profile.

Thiazole in Anticancer Drug Discovery

Thiazole derivatives have emerged as a significant class of anticancer agents, with several compounds approved for clinical use and many more in various stages of development. Their mechanisms of action are diverse, often targeting key signaling pathways involved in cancer cell proliferation, survival, and metastasis.

Kinase Inhibition

A primary mechanism by which thiazole-containing drugs exert their anticancer effects is through the inhibition of protein kinases, which are critical regulators of cellular signaling pathways.[2][8][9]

Dasatinib , a potent inhibitor of the BCR-ABL kinase, is a prime example of a successful thiazole-containing anticancer drug. It is used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[10][11][12] Dasatinib also inhibits Src family kinases, c-KIT, and PDGFRβ, contributing to its broad anticancer activity.[11][13]

Dabrafenib is another clinically approved thiazole derivative that selectively inhibits the BRAF V600E mutant kinase, a key driver in many cases of metastatic melanoma.[14][15][16] By blocking the MAPK signaling pathway, Dabrafenib inhibits tumor cell growth and induces apoptosis.[14][15] Interestingly, in BRAF wild-type cells, Dabrafenib can paradoxically activate the MAPK pathway, a phenomenon that has been extensively studied.[1][17][18][19]

The signaling pathways targeted by Dasatinib and Dabrafenib are depicted below:

Other signaling pathways frequently targeted by thiazole derivatives in cancer include the PI3K/Akt/mTOR and VEGFR-2 pathways.[5][14][20][21][22][23]

Tubulin Polymerization Inhibition

Disruption of microtubule dynamics is a well-established strategy in cancer chemotherapy. Several thiazole-containing compounds have been shown to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[24][25][26][27][28] These compounds often bind to the colchicine-binding site on β-tubulin.

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected thiazole derivatives against various cancer cell lines.

| Compound Class | Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Kinase Inhibitors | Dasatinib | K562 (CML) | <0.001 | [29] |

| Dabrafenib | A375 (Melanoma, BRAF V600E) | 0.005 | [15] | |

| Thiazole Derivative 4c | MCF-7 (Breast) | 2.57 ± 0.16 | [24][30] | |

| Thiazole Derivative 4c | HepG2 (Liver) | 7.26 ± 0.44 | [24][30] | |

| Thiazole-Coumarin Hybrid 6a | MCF-7 (Breast) | 2.15 ± 0.12 | [26] | |

| Thiazole-Coumarin Hybrid 6a | HCT-116 (Colon) | 3.58 ± 0.19 | [26] | |

| Thiazole-Coumarin Hybrid 6a | HepG2 (Liver) | 4.21 ± 0.25 | [26] | |

| Tubulin Polymerization Inhibitors | Thiazole-Naphthalene Derivative 5b | MCF-7 (Breast) | 0.48 ± 0.03 | [26] |

| Thiazole-Naphthalene Derivative 5b | A549 (Lung) | 0.97 ± 0.13 | [26] | |

| Thiazole Chalcone 2e | Ovar-3 (Ovarian) | 1.55 | [24] | |

| Thiazole Chalcone 2e | MDA-MB-468 (Breast) | 2.95 | [24] | |

| Thiazol-5(4H)-one 4f | HCT-116 (Colon) | 2.89 | [27] | |

| Thiazol-5(4H)-one 5a | HepG-2 (Liver) | 3.12 | [27] | |

| Topoisomerase II Inhibitor | DIPTH | HepG-2 (Liver) | 14.05 µg/mL | [31][32] |

| DIPTH | MCF-7 (Breast) | 17.77 µg/mL | [31][32] | |

| Aromatase Inhibitors | Thiazole Derivative 7a | MCF-7 (Breast) | 4.75 µg/mL | [33] |

| Thiazole Derivative 8 | MCF-7 (Breast) | 3.36 µg/mL | [33][34] |

Thiazole in Antimicrobial Drug Discovery

The rise of antimicrobial resistance necessitates the development of new therapeutic agents. Thiazole derivatives have demonstrated significant potential as antibacterial and antifungal agents, often targeting essential microbial enzymes and cellular processes.[5][6][7][25][35]

Mechanisms of Antimicrobial Action

Thiazole-based antimicrobials exhibit a range of mechanisms, including:

-

Inhibition of DNA Gyrase: Some thiazole derivatives have been shown to inhibit bacterial DNA gyrase, an essential enzyme for DNA replication.[5]

-

Disruption of Cell Membrane Integrity: The amphiphilic nature of certain thiazole compounds allows them to insert into and disrupt the microbial cell membrane.

-

Enzyme Inhibition: Thiazole derivatives can inhibit various microbial enzymes crucial for survival, such as those involved in fatty acid biosynthesis.[15]

Quantitative Data: Antimicrobial Activity

The following table presents the minimum inhibitory concentration (MIC) values for selected thiazole derivatives against various bacterial and fungal strains.

| Compound Class | Compound | Microorganism | MIC (µg/mL) | Reference |

| Antibacterial | 2-Phenylacetamido-thiazole 16 | Escherichia coli | 1.56 - 6.25 | [15] |

| 2-Phenylacetamido-thiazole 16 | Staphylococcus aureus | 1.56 - 6.25 | [15] | |

| Benzo[d]thiazole Derivative 13 | Staphylococcus aureus | 50 - 75 | [7][31] | |

| Benzo[d]thiazole Derivative 14 | Escherichia coli | 50 - 75 | [7][31] | |

| Thiazole-Pyrazoline 56 | Staphylococcus aureus | 8 - 16 | [6] | |

| Thiazole-Pyrazoline 56 | Escherichia coli | 8 - 16 | [6] | |

| Thiazole-Imidazole-Furan 3a | Escherichia coli | 4.88 | [35] | |

| Thiazole-Imidazole-Furan 3a | Staphylococcus aureus | 4.88 | [35] | |

| Antifungal | 2,5-Dichloro thienyl-substituted thiazole | Aspergillus fumigatus | 6.25 - 12.5 | [15] |

| 2,5-Dichloro thienyl-substituted thiazole | Candida albicans | 6.25 - 12.5 | [15] | |

| 1,4-Phenylenebisthiazole Acylhydrazone | Candida albicans | Similar to Fluconazole | [15] | |

| Thiazole-Pyrazoline 55 | Candida albicans | 32 | [6] |

Thiazole in Anti-inflammatory Drug Discovery

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Thiazole derivatives have shown promise as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.[20][30][36][37][38]

COX Inhibition

COX-1 and COX-2 are the key enzymes in the biosynthesis of prostaglandins, which are potent mediators of inflammation. Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes. Several thiazole-containing compounds have been developed as selective COX-2 inhibitors, aiming to reduce the gastrointestinal side effects associated with non-selective NSAIDs.

Quantitative Data: Anti-inflammatory Activity

The following table summarizes the in vitro inhibitory activity of selected thiazole derivatives against COX-1 and COX-2 enzymes.

| Compound Class | Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| COX Inhibitors | 4-Substituted Thiazole 2a | - | 0.0003 | Highly Selective for COX-2 | [36] |

| 4-Substituted Thiazole 2b | - | 0.001 | Highly Selective for COX-2 | [36] | |

| 4-Substituted Thiazole 2c | - | 0.007 | Highly Selective for COX-2 | [36] | |

| Thiazole Derivative 9a | 0.42 | 10.71 | 25.5 | [20][36] | |

| Thiazole Derivative 9b | 0.32 | 9.23 | 28.8 | [20][36] | |

| Thiazole Carboxamide 2a | 2.65 | 0.958 | 2.77 | [30][39] | |

| Thiazole Carboxamide 2b | 0.239 | 0.191 | 1.25 | [30][39] | |

| Thiazole Carboxamide 2j | - | 0.957 | - | [30][39] | |

| Thiazolidin-4-one THZD1 | - | 1.9 | - | [37] | |

| Thiazolidin-4-one THZD2 | - | 2.3 | - | [37] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Synthesis of 2-Aminothiazole Derivatives (Hantzsch Synthesis)

The Hantzsch thiazole synthesis is a classical and widely used method for the preparation of thiazole derivatives.[2][22][27][40][41][42]

Materials:

-

α-Haloketone (e.g., 2-bromoacetophenone)

-

Thiourea or substituted thiourea

-

Ethanol

-

Ammonium hydroxide or other suitable base

Procedure:

-

Dissolve the thiourea derivative in ethanol in a round-bottom flask.

-

Slowly add a solution of the α-haloketone in ethanol to the flask with stirring.

-

Reflux the reaction mixture for a specified time (typically 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Neutralize the mixture with a base (e.g., concentrated ammonium hydroxide) to precipitate the 2-aminothiazole derivative.

-

Collect the solid product by vacuum filtration and wash it with cold water.

-

Dry the product and purify it by recrystallization from a suitable solvent (e.g., ethanol).

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer drugs.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Thiazole test compounds

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of the thiazole test compounds in the cell culture medium.

-

Remove the old medium from the wells and add the medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

-

Incubate the plate for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent against a specific microorganism.[3][8][16][34]

Materials:

-

Bacterial or fungal strain of interest

-

Appropriate broth medium (e.g., Mueller-Hinton broth)

-

Thiazole test compounds

-

96-well microplate

-

Inoculum of the microorganism standardized to a specific concentration (e.g., 0.5 McFarland standard)

Procedure:

-

Prepare serial twofold dilutions of the thiazole test compounds in the broth medium in a 96-well plate.

-

Inoculate each well with a standardized suspension of the microorganism.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determine the MIC as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion

The thiazole moiety continues to be a highly valuable and versatile scaffold in the field of drug discovery. Its favorable physicochemical properties and the ability to interact with a wide range of biological targets have led to the development of numerous successful therapeutic agents. The ongoing research into novel thiazole derivatives and their mechanisms of action promises to deliver new and improved treatments for a variety of diseases, from cancer to infectious diseases and inflammatory conditions. This technical guide provides a solid foundation for researchers and drug development professionals to further explore the immense potential of this remarkable heterocyclic ring.

References

- 1. benchchem.com [benchchem.com]

- 2. Facile Synthesis of 2-AminoThiazole Derivatives and their Biological Evaluation - IJPRS [ijprs.com]

- 3. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 4. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 8. benchchem.com [benchchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. benchchem.com [benchchem.com]

- 11. scilit.com [scilit.com]

- 12. aacrjournals.org [aacrjournals.org]

- 13. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Exploring Molecular Mechanisms of Paradoxical Activation in the BRAF Kinase Dimers: Atomistic Simulations of Conformational Dynamics and Modeling of Allosteric Communication Networks and Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Paradoxical oncogenesis and the long term consequences of BRAF inhibition in melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 20. EGFR and PI3K/m-TOR inhibitors: design, microwave assisted synthesis and anticancer activity of thiazole–coumarin hybrids - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03483F [pubs.rsc.org]

- 21. researchgate.net [researchgate.net]

- 22. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. jchemrev.com [jchemrev.com]

- 25. benchchem.com [benchchem.com]

- 26. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. Effects of Dasatinib on Src kinase activity and downstream intracellular signaling in primitive chronic myelogenous leukemia hematopoietic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 29. pubs.acs.org [pubs.acs.org]

- 30. New thiazole derivative as a potential anticancer and topoisomerase II inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition [mdpi.com]

- 32. Evaluation of novel synthesized thiazole derivatives as potential aromatase inhibitors against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 33. protocols.io [protocols.io]

- 34. Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation [mdpi.com]

- 35. Thiazoles and Thiazolidinones as COX/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 36. Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 37. Synthesis, characterization, COX1/2 inhibition and molecular modeling studies on novel 2-thio-diarylimidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 38. protocols.io [protocols.io]

- 39. youtube.com [youtube.com]

- 40. mdpi.com [mdpi.com]

- 41. synarchive.com [synarchive.com]

- 42. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

Thiazol-4-ylmethanamine: A Privileged Pharmacophore in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry, gracing the structures of numerous natural products and synthetic drugs.[1][2] Among its various isomeric forms and derivatives, the Thiazol-4-ylmethanamine scaffold has emerged as a particularly valuable pharmacophore, demonstrating a broad spectrum of biological activities and serving as a key building block in the design of novel therapeutic agents. This guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and therapeutic applications of this compound derivatives, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts.

Synthesis of the this compound Core and Derivatives

The synthetic accessibility of the this compound core is a significant advantage for its application in drug discovery. A common and versatile method for the construction of the thiazole ring is the Hantzsch thiazole synthesis. While specific protocols for this compound are not extensively detailed in general literature, the fundamental approach involves the condensation of a thioamide with an α-haloketone or α-haloaldehyde.

A general synthetic workflow for obtaining N-substituted this compound derivatives can be conceptualized as a multi-step process. This typically begins with the synthesis of a suitable 4-substituted thiazole precursor, which is then functionalized to introduce the methanamine moiety.

General Synthetic Workflow:

Experimental Protocol: A Representative Synthesis of N-Substituted this compound Derivatives

The following protocol outlines a general procedure for the synthesis of a library of N-substituted this compound derivatives, drawing upon established methodologies for thiazole synthesis and amine functionalization.

Step 1: Synthesis of 4-(Bromomethyl)thiazole Hydrobromide This intermediate can be synthesized from 1,3-dichloroacetone and thioformamide, followed by bromination.

Step 2: Synthesis of this compound 4-(Bromomethyl)thiazole hydrobromide is reacted with a source of ammonia, such as sodium azide followed by reduction, or through direct amination under controlled conditions.

Step 3: N-Substitution of this compound this compound is then reacted with a variety of electrophiles, such as acid chlorides, sulfonyl chlorides, or aldehydes (via reductive amination), to generate a library of derivatives.

Example: Amide Coupling Reaction To a solution of this compound (1.0 eq) in a suitable solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF), is added a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq). The mixture is cooled to 0 °C, and the desired acid chloride (1.1 eq) is added dropwise. The reaction is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC). The reaction mixture is then washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel.

Therapeutic Applications and Structure-Activity Relationships

Derivatives of this compound have shown promise in a variety of therapeutic areas, acting on diverse biological targets. The following sections highlight key applications and the structure-activity relationships that govern their potency and selectivity.

Kinase Inhibitors

The this compound scaffold is a prominent feature in the design of kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases. The thiazole ring can act as a hinge-binder, forming key hydrogen bonds with the kinase hinge region, while the methanamine linker provides a vector for positioning various substituents into the solvent-exposed region or adjacent hydrophobic pockets.

Signaling Pathway of a Generic Kinase Inhibitor:

References

Potential Therapeutic Targets for Thiazol-4-ylmethanamine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of potential therapeutic targets for Thiazol-4-ylmethanamine derivatives. The thiazole moiety is a key scaffold in medicinal chemistry, and its derivatives have shown a wide range of biological activities. This document focuses on three promising therapeutic targets for which this compound derivatives are being actively investigated: Fibroblast Growth Factor Receptor 4 (FGFR4), Three Prime Repair Exonuclease 1 (TREX1), and Influenza Virus Hemagglutinin (HA).

Fibroblast Growth Factor Receptor 4 (FGFR4)

Fibroblast Growth Factor Receptor 4 (FGFR4) is a receptor tyrosine kinase that plays a crucial role in various cellular processes, including proliferation, differentiation, and metabolism.[1][2] Dysregulation of the FGFR4 signaling pathway, often through amplification of its ligand FGF19, is implicated in the development and progression of several cancers, particularly hepatocellular carcinoma.[1][3] This makes FGFR4 an attractive target for cancer therapy.

FGFR4 Signaling Pathway

Upon binding of its ligand, primarily FGF19, FGFR4 dimerizes and undergoes autophosphorylation of its intracellular kinase domains. This activation triggers downstream signaling cascades, most notably the MAPK/ERK and PI3K/AKT pathways, which promote cell proliferation and survival.

References

In Silico Prediction of Thiazol-4-ylmethanamine Bioactivity: A Technical Guide

Disclaimer: Publicly available scientific literature lacks specific, in-depth bioactivity data, detailed experimental protocols, and defined signaling pathways for the compound Thiazol-4-ylmethanamine. Therefore, this guide leverages published research on closely related thiazole derivatives to provide a comprehensive overview of the methodologies and potential biological activities associated with this chemical scaffold. The presented data and pathways should be considered illustrative for this class of compounds.

Introduction

Thiazole, a five-membered heterocyclic ring containing both sulfur and nitrogen atoms, is a prominent scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] Its derivatives are known to exhibit a wide array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects.[1][2][3] this compound represents a core structure within this class, and understanding its potential bioactivity through in silico prediction is a critical step in modern drug discovery.

This technical guide provides an in-depth overview of the computational methods used to predict the bioactivity of this compound and its derivatives. It covers data presentation from related compounds, general experimental protocols for bioactivity assessment, and visual workflows for in silico prediction and potential signaling pathways.

Quantitative Bioactivity Data of Thiazole Derivatives

The following tables summarize quantitative bioactivity data for various thiazole derivatives, offering insights into the potential efficacy of compounds based on the this compound scaffold.

Table 1: Anticancer Activity of Thiazole Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 4c | MCF-7 | 2.57 ± 0.16 | [4] |

| 4c | HepG2 | 7.26 ± 0.44 | [4] |

| p2 | MCF7 | 10.5 | [5] |

| 51am | MKN-45 | Data not specified | [6] |

| Compound 10 | - | 103.24 (nM) | [7] |

| Compound 16 | - | 108.94 (nM) | [7] |

Table 2: Antimicrobial Activity of Thiazole Derivatives

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| 8C | E. coli | 6.25 | [8] |

| 8C | S. typhi | 25 | [8] |

| 8C | P. aeruginosa | 25 | [8] |

| p2 | S. aureus | 16.1 (µM) | [5] |

| p2 | E. coli | 16.1 (µM) | [5] |

| p6 | C. albicans | 15.3 (µM) | [5] |

Experimental Protocols

The following are generalized experimental protocols for assessing the bioactivity of thiazole derivatives, based on common methodologies found in the cited literature.

In Vitro Anticancer Activity (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Culture: Human cancer cell lines (e.g., MCF-7, HepG2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the thiazole derivatives for a specified period (e.g., 48 hours).

-

MTT Incubation: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

In Vitro Antimicrobial Activity (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

-

Inoculum Preparation: A standardized suspension of the target microorganism (bacteria or fungi) is prepared.

-

Serial Dilution: The thiazole derivatives are serially diluted in a 96-well microtiter plate containing broth medium.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plates are incubated under appropriate conditions for the specific microorganism.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

In Silico Prediction Workflow

The following diagram illustrates a typical workflow for the in silico prediction of bioactivity for novel chemical entities like this compound derivatives.

Caption: A generalized workflow for in silico bioactivity prediction.

Potential Signaling Pathway

Based on the anticancer activity of many thiazole derivatives, a plausible mechanism of action could involve the inhibition of key signaling pathways implicated in cancer cell proliferation and survival, such as the PI3K/Akt pathway.

Caption: A potential PI3K/Akt signaling pathway inhibited by thiazole derivatives.

Conclusion

In silico prediction serves as a powerful tool in the early stages of drug discovery to prioritize compounds for synthesis and further biological evaluation. While specific data for this compound is limited, the wealth of information on related thiazole derivatives suggests that this scaffold holds significant promise for the development of novel therapeutics. The computational workflows and potential biological targets outlined in this guide provide a solid foundation for researchers and drug development professionals to explore the bioactivity of this compound and its analogues. Further experimental validation is crucial to confirm the predicted activities and elucidate the precise mechanisms of action.

References

- 1. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Computational QSAR study of novel 2-aminothiazol-4(5H)-one derivatives as 11β‐HSD1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of Novel Thiazol-2-Amines and Their Analogues as Bioactive Molecules: Design, Synthesis, Docking and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

Thiazol-4-ylmethanamine Derivatives: A Technical Guide to their Potential as Enzyme Inhibitors

For Researchers, Scientists, and Drug Development Professionals

The thiazole ring is a prominent scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Among its vast derivatives, Thiazol-4-ylmethanamine and its analogues have emerged as a promising class of enzyme inhibitors with therapeutic potential across various diseases, including metabolic disorders, cancer, and neurological conditions. This technical guide provides an in-depth overview of the synthesis, enzyme inhibitory activity, and mechanism of action of these derivatives, with a focus on their potential as inhibitors of carbonic anhydrase, 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), and B-Raf proto-oncogene serine/threonine-protein kinase (B-RAFV600E).

Quantitative Inhibitory Activity

The inhibitory potency of various this compound derivatives has been evaluated against several key enzyme targets. The following tables summarize the quantitative data, providing a comparative overview of their activity.

Table 1: Inhibition of Carbonic Anhydrase (CA) Isoforms by Thiazole Derivatives

| Compound ID | Derivative Class | hCA I IC50 (µM) | hCA II IC50 (µM) | Reference |

| Series 1 | Thiazole-methylsulfonyl | 39.38 - 198.04 | 39.16 - 86.64 | [1][2] |

| AAZ (Control) | Acetazolamide | 18.11 | 20.65 | [1][2] |

| Series 2 | Thiazolyl-thiadiazole | - | 14.68 - 59 | [3] |

| Series 3 | Thiazol‐(2(3H)‐ylideneamino)benzenesulfonamide | 0.113 - 0.396 | 0.092 - 0.516 | [4] |

hCA: human Carbonic Anhydrase

Table 2: Inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) by Thiazole Derivatives

| Compound ID | Derivative Class | % Inhibition at 10 µM | IC50 (µM) | Reference |

| 3h | 2-(Cyclohexylamino)thiazol-4(5H)-one | >80% | 0.04 | [5] |

| 3i | 2-(Cyclohexylamino)thiazol-4(5H)-one | >80% | 0.09 | [5] |

| 3d | 2-(Cyclohexylamino)thiazol-4(5H)-one | >80% | 0.08 | [5] |

| Carbenoxolone (Control) | - | - | 0.08 | [5] |

Table 3: Inhibition of B-RAFV600E Kinase by Thiazole Derivatives

| Compound ID | Derivative Class | B-RAFV600E IC50 (nM) | Reference |

| 7b | Phenyl sulphonyl thiazole | 36.3 ± 1.9 | [6][7] |

| 13a | Phenyl sulphonyl thiazole | 23.1 ± 1.2 | [6][7] |

| Dabrafenib (Control) | - | 47.2 ± 2.5 | [6][7] |

| 3f | 2,3,4-trisubstituted thiazole | 89 ± 7 (EGFR) | [8] |

| V | Thiazole-based compound | 107 ± 10 | [8] |

EGFR: Epidermal Growth Factor Receptor

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the synthesis and evaluation of potential enzyme inhibitors. This section outlines generalized methodologies for the synthesis of this compound derivatives and for key enzyme inhibition assays.

General Synthesis of this compound Derivatives

The synthesis of the thiazole core is often achieved through the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide.[9][10] Modifications of this method and other approaches allow for the introduction of diverse substituents at various positions of the thiazole ring.

A Generalized Synthetic Protocol:

-

Thioamide Preparation: A primary or secondary amine is reacted with a suitable thiocarbonyl transfer reagent (e.g., Lawesson's reagent, thiophosgene) to yield the corresponding thioamide. For amines that are sensitive to the subsequent reaction conditions, a protecting group (e.g., Boc) may be necessary.[9]

-

α-Haloketone Synthesis: A ketone is halogenated at the α-position using a halogenating agent such as N-bromosuccinimide (NBS) or bromine in a suitable solvent.[11]

-

Hantzsch Thiazole Synthesis: The thioamide and the α-haloketone are reacted in a suitable solvent, such as ethanol, acetonitrile, or ethyl acetate, often in the presence of a base (e.g., triethylamine, potassium carbonate) or an acid catalyst.[9][10] The reaction mixture is typically stirred at room temperature or heated under reflux.

-

Purification: The crude product is purified by recrystallization, column chromatography, or other suitable techniques to yield the desired thiazole derivative.

-

Deprotection (if applicable): If a protecting group was used, it is removed under appropriate conditions to yield the final this compound derivative.

Enzyme Inhibition Assays

1. Carbonic Anhydrase (CA) Inhibition Assay (Colorimetric)

This assay is based on the esterase activity of CA, which catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to the colored product p-nitrophenol.

-

Materials:

-

Human or bovine erythrocyte CA

-

p-Nitrophenyl acetate (p-NPA) as substrate

-

Test compounds and a known CA inhibitor (e.g., Acetazolamide) as a positive control

-

Tris-HCl buffer (50 mM, pH 7.4)

-

DMSO for dissolving compounds

-

96-well microplate and a microplate reader

-

-

Procedure:

-

Prepare a stock solution of the CA enzyme in cold Tris-HCl buffer.

-

Prepare serial dilutions of the test compounds and the positive control in DMSO.

-

In a 96-well plate, add the assay buffer, the test compound dilution (or DMSO for control), and the CA enzyme solution.

-

Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the p-NPA substrate solution to all wells.

-

Immediately measure the absorbance at 405 nm in kinetic mode at regular intervals for 10-30 minutes.

-

Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).

-

Determine the percent inhibition and subsequently the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.[12]

-

2. 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibition Assay

This assay measures the conversion of cortisone to cortisol by 11β-HSD1.

-

Materials:

-

Recombinant human 11β-HSD1

-

Cortisone (substrate)

-

NADPH (cofactor)

-

NADPH regeneration system (e.g., glucose-6-phosphate and G6P dehydrogenase)

-

Test compounds

-

A potent, non-selective inhibitor (e.g., glycyrrhetinic acid) for stopping the reaction

-

Detection reagents (e.g., HTRF-based assay with anti-cortisol antibody)

-

384-well plate and a suitable plate reader

-

-

Procedure:

-

Prepare a reaction mixture containing recombinant human 11β-HSD1, cortisone, NADPH, and the NADPH regeneration system in a 384-well plate.

-

Add the test inhibitor at various concentrations.

-

Incubate the reaction at 37°C for a defined period (e.g., 25 minutes).

-

Stop the reaction by adding a potent non-selective inhibitor along with a cortisol tracer.

-

Add an anti-cortisol antibody conjugated to a fluorophore.

-

Incubate for approximately 2 hours at room temperature.

-

Measure the fluorescence at the appropriate wavelengths to determine the amount of cortisol produced.

-

Calculate the percent inhibition and IC50 values.[13]

-

3. B-RAFV600E Kinase Inhibition Assay (Luminescent)

This assay quantifies the amount of ADP produced during the kinase reaction using the ADP-Glo™ Kinase Assay technology.

-

Materials:

-

Active B-Raf V600E enzyme

-

MEK1 substrate

-

ATP

-

Kinase buffer

-

Test compounds and a known B-Raf inhibitor (e.g., Dabrafenib)

-

ADP-Glo™ Reagent and Kinase Detection Reagent

-

96-well plate and a luminometer

-

-

Procedure:

-

Prepare serial dilutions of the test compounds and the reference inhibitor.

-

In a 96-well plate, add the diluted test compound, the B-Raf V600E enzyme, and the MEK1 substrate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate for 40-60 minutes at 30°C.

-

Terminate the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition and IC50 values from the luminescent signal.[14][15]

-

Signaling Pathways and Mechanisms of Action

Understanding the signaling pathways in which the target enzymes are involved is crucial for elucidating the mechanism of action of the inhibitors and their potential therapeutic effects.

11β-HSD1 in Glucocorticoid Metabolism

11β-HSD1 plays a key role in regulating intracellular glucocorticoid levels by converting inactive cortisone to active cortisol.[5][16] This "pre-receptor" control mechanism is particularly important in metabolic tissues like the liver and adipose tissue.[17] Dysregulation of 11β-HSD1 is implicated in metabolic syndrome.[16]

References

- 1. benchchem.com [benchchem.com]

- 2. BRAF gene signaling pathway [pfocr.wikipathways.org]

- 3. thieme-connect.com [thieme-connect.com]

- 4. diabetesjournals.org [diabetesjournals.org]

- 5. academic.oup.com [academic.oup.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. aacrjournals.org [aacrjournals.org]

- 9. US20170240541A1 - Process for preparing thiazole derivatives - Google Patents [patents.google.com]

- 10. bepls.com [bepls.com]

- 11. youtube.com [youtube.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. bpsbioscience.com [bpsbioscience.com]

- 16. 11β-Hydroxysteroid Dehydrogenases: Intracellular Gate-Keepers of Tissue Glucocorticoid Action - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Changing glucocorticoid action: 11β-Hydroxysteroid dehydrogenase type 1 in acute and chronic inflammation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Hantzsch Synthesis of Thiazol-4-ylmethanamine Analogs

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of Thiazol-4-ylmethanamine analogs, a class of compounds with significant potential in medicinal chemistry, particularly in the development of novel anticancer agents. The synthetic strategy is based on the robust and versatile Hantzsch thiazole synthesis, followed by functional group manipulations to introduce the desired aminomethyl side chain at the 4-position of the thiazole ring.

Introduction

Thiazole-containing compounds are a prominent class of heterocycles in pharmaceutical sciences, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] Specifically, 2-amino-4-(aminomethyl)thiazole derivatives have emerged as promising candidates for antitumor agents, capable of inducing apoptosis in cancer cells.[2] This protocol outlines a reliable three-step synthesis to access these valuable compounds.

The synthetic pathway commences with the classic Hantzsch reaction between a suitable α-halo ketone and a thiourea derivative to construct the core 2-aminothiazole scaffold. Subsequent functionalization at the 4-position allows for the introduction of a variety of substituents on the methanamine nitrogen, enabling the exploration of structure-activity relationships (SAR) for drug discovery programs.

Experimental Protocols

This protocol is divided into three main parts:

-

Part A: Hantzsch Thiazole Synthesis of 2-Amino-4-(chloromethyl)thiazole Hydrochloride.

-

Part B: Amidation of 2-Amino-4-(chloromethyl)thiazole with an Acid Chloride.

-

Part C: Nucleophilic Substitution to Introduce the Aminomethyl Moiety.

Part A: Hantzsch Thiazole Synthesis of 2-Amino-4-(chloromethyl)thiazole Hydrochloride

This step involves the cyclocondensation of 1,3-dichloroacetone and thiourea to form the key thiazole intermediate.

Materials and Reagents:

-

1,3-Dichloroacetone

-

Thiourea

-

Ethanol

-

Hydrochloric acid (concentrated)

-

Diethyl ether

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiourea (1.0 eq) in ethanol.

-

To this solution, add 1,3-dichloroacetone (1.0 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Concentrate the mixture under reduced pressure to obtain a crude solid.

-

Triturate the solid with diethyl ether to remove non-polar impurities and collect the solid by vacuum filtration.

-

The resulting solid, 2-amino-4-(chloromethyl)thiazole hydrochloride, can be used in the next step without further purification.

Part B: Amidation of 2-Amino-4-(chloromethyl)thiazole with an Acid Chloride

This step introduces a desired acyl group onto the 2-amino position of the thiazole ring.

Materials and Reagents:

-

2-Amino-4-(chloromethyl)thiazole hydrochloride (from Part A)

-

Substituted benzoyl chloride (e.g., 4-tert-butylbenzoyl chloride) (1.1 eq)

-

Pyridine

-

Dichloromethane (DCM), anhydrous

Procedure:

-

Suspend 2-amino-4-(chloromethyl)thiazole hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension to 0 °C using an ice bath.

-

Slowly add pyridine (2.5 eq) to the suspension.

-

In a separate flask, dissolve the substituted benzoyl chloride (1.1 eq) in anhydrous DCM.

-

Add the acid chloride solution dropwise to the thiazole suspension at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Monitor the reaction by TLC. Upon completion, quench the reaction with water.

-

Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Part C: Nucleophilic Substitution to Introduce the Aminomethyl Moiety

This final step involves the displacement of the chloro group with a desired amine to generate the final this compound analog.

Materials and Reagents:

-

N-(4-(chloromethyl)thiazol-2-yl)amide (from Part B)

-